7-Chloro-4-chromanone

Vue d'ensemble

Description

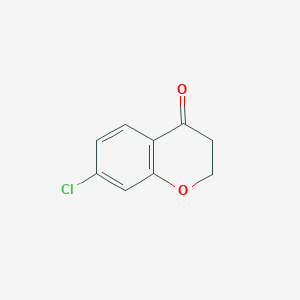

7-Chloro-4-chromanone is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. The chromanone structure consists of a benzene ring fused to a dihydropyranone ring. The presence of a chlorine atom at the 7th position of the benzene ring distinguishes this compound from other chromanone derivatives. This compound is of significant interest due to its potential biological and pharmaceutical activities.

Synthetic Routes and Reaction Conditions:

Pechmann Condensation: One common method for synthesizing chromanones involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.

Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Cascade Radical Cyclization: A more recent method involves the cascade radical cyclization of 2-(allyloxy)benzaldehydes with sodium sulfinates using silver nitrate as a catalyst and potassium persulfate as an oxidant in a dimethyl sulfoxide/water mixture.

Industrial Production Methods:

- Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.

Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Applications De Recherche Scientifique

7-Chloro-4-chromanone has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

7-Chloro-4-chromanone, a derivative of Chroman-4-one, is a heterobicyclic compound that acts as a building block in medicinal chemistry . It is associated with diverse biological activities . .

Mode of Action

Chroman-4-one derivatives, in general, exhibit a broad spectrum of significant biological and pharmaceutical activities . The absence of a double bond between C-2 and C-3 in Chroman-4-one shows a minor difference from chromone but exhibits significant variations in biological activities .

Biochemical Pathways

Chroman-4-one derivatives are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that this compound may interact with multiple biochemical pathways.

Pharmacokinetics

Chroman-4-one is a significant structural entity in a large class of medicinal compounds , suggesting that its derivatives, including this compound, may have significant bioavailability.

Result of Action

Chroman-4-one derivatives are known to exhibit a broad range of biological and pharmaceutical activities , suggesting that this compound may have similar effects.

Action Environment

The biological and pharmaceutical activities of chroman-4-one derivatives suggest that they may be influenced by various environmental factors .

Analyse Biochimique

Biochemical Properties

7-Chloro-4-chromanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound interacts with tumor necrosis factor-alpha (TNF-α), exhibiting anti-inflammatory properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate the PI3K/Akt signaling pathway, promoting cell survival and proliferation. It also affects gene expression by upregulating the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to acetylcholinesterase results in enzyme inhibition, while its interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) leads to the suppression of inflammatory responses. Additionally, this compound can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and continuous suppression of inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as neuroprotection and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation. The compound can affect metabolic flux by altering the levels of metabolites involved in oxidative stress and inflammation. Additionally, this compound can modulate the activity of cofactors like NADPH, influencing redox reactions within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific transporters, such as organic anion-transporting polypeptides (OATPs). These interactions can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species. Additionally, this compound can be found in the nucleus, where it can modulate gene expression by interacting with transcription factors .

Comparaison Avec Des Composés Similaires

6-Chloro-4-chromanone: Similar in structure but with the chlorine atom at the 6th position.

4-Chromanone: Lacks the chlorine substitution and exhibits different biological activities.

Flavanones: A class of compounds with a similar chromanone structure but with additional functional groups.

Uniqueness:

Activité Biologique

7-Chloro-4-chromanone is a heterobicyclic compound belonging to the class of chromanones, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : It inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition can enhance acetylcholine levels, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's disease.

- Anti-inflammatory Effects : The compound interacts with tumor necrosis factor-alpha (TNF-α), demonstrating anti-inflammatory properties that may be beneficial in treating inflammatory conditions.

- Cell Signaling Modulation : It activates the PI3K/Akt signaling pathway, promoting cell survival and proliferation, and influences gene expression related to oxidative stress response.

The biochemical properties of this compound contribute to its potential therapeutic applications:

- Antioxidant Activity : The compound has been shown to upregulate antioxidant genes, enhancing cellular defense against oxidative damage.

- Cytotoxicity : Research indicates that this compound derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. These effects are mediated through mechanisms such as DNA fragmentation and modulation of apoptosis-related gene expression .

Case Studies and Experimental Data

-

Cytotoxicity Assessment :

- A study assessed the cytotoxicity of newly synthesized chromanone derivatives, including this compound, using MTT assays. The results indicated significant cytotoxic activity against MCF-7 and HCT-116 cell lines, with certain compounds inducing apoptosis and cell cycle arrest .

- Table 1 summarizes the cytotoxic effects observed in various studies:

Compound Cancer Cell Line IC50 Value (μM) Mechanism of Action This compound MCF-7 20 Induces apoptosis This compound HCT-116 15 DNA fragmentation Compound A MCF-7 25 Downregulates Bcl-2, upregulates P53 Compound B HCT-116 30 Cell cycle arrest - Gene Expression Studies :

Pharmacological Applications

The diverse biological activities of this compound suggest several pharmacological applications:

- Anticancer Therapy : Due to its cytotoxic effects on cancer cells and ability to induce apoptosis, it holds promise as a potential anticancer agent.

- Neuroprotective Agent : Its inhibition of acetylcholinesterase positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

- Anti-inflammatory Drug Development : The compound's interaction with TNF-α may lead to new treatments for inflammatory diseases.

Propriétés

IUPAC Name |

7-chloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCBUDKINFJWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559817 | |

| Record name | 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-72-3 | |

| Record name | 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.